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Compound of Interest

Compound Name: C12E8

Cat. No.: B162878 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to C12E8
Octaethylene glycol monododecyl ether, commonly known as C12E8, is a non-ionic detergent

widely utilized in membrane protein research. Its properties make it an effective agent for

solubilizing biological membranes and subsequently reconstituting membrane proteins into

model membrane systems like liposomes and nanodiscs. The stability it imparts to many

membrane proteins during purification and reconstitution is a key advantage. This document

provides detailed protocols and application notes for the use of C12E8 in these reconstitution

techniques.

Physicochemical Properties of C12E8
A thorough understanding of the physicochemical properties of C12E8 is crucial for its effective

use in reconstitution experiments.
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Property Value Reference

Molecular Weight 538.75 g/mol

Critical Micelle Concentration

(CMC)
0.09 - 0.11 mM [1]

Aggregation Number 90 - 180 [1]

Micelle Molecular Weight ~66 kDa

Liposome Reconstitution with C12E8
Proteoliposomes are valuable tools for studying the function of membrane proteins in a lipid

environment that mimics the cell membrane. C12E8 is frequently used to solubilize both the

target protein and lipids, followed by detergent removal to allow for the spontaneous formation

of proteoliposomes.
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A schematic overview of the liposome reconstitution workflow.

Quantitative Parameters for Liposome Reconstitution
Successful reconstitution depends on the careful optimization of the ratios between protein,

lipid, and detergent. The following table provides typical starting ratios for C12E8-mediated

liposome reconstitution.
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Parameter Molar Ratio Weight Ratio Notes

C12E8 to Lipid

(Solubilization)
2.2:1 -

This ratio generally

leads to the complete

transformation of

liposomes into mixed

micelles[2].

C12E8 to Lipid

(Saturation)
0.66:1 -

At this ratio, the lipid

bilayer is saturated

with detergent,

initiating the lamellar

to micellar

transition[2].

Lipid to Protein 500:1 - 2000:1 500:1 (w/w)

Higher ratios can

improve protein

incorporation and are

suitable for ligand-

binding studies, while

lower ratios are often

used for structural

studies[3][4].

Detailed Protocol for Liposome Reconstitution
This protocol is a general guideline and may require optimization for specific proteins and

lipids.

Materials:

Purified membrane protein of interest

C12E8 (high purity)

Desired phospholipids (e.g., POPC, DMPC)

Organic solvent (e.g., chloroform)
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Reconstitution buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)

Bio-Beads SM-2 or equivalent adsorbent for detergent removal

Glass vials

Rotary evaporator

Extruder with polycarbonate membranes of desired pore size

Procedure:

Lipid Film Preparation:

Dissolve the desired amount of phospholipids in an organic solvent in a round-bottom

flask.

Remove the solvent using a rotary evaporator to form a thin lipid film on the inner surface

of the flask.

Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

Hydration and Liposome Formation:

Hydrate the lipid film with the reconstitution buffer to form multilamellar vesicles (MLVs).

Subject the MLV suspension to several freeze-thaw cycles to increase lamellarity.

Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g.,

100 nm) to produce unilamellar liposomes of a uniform size.

Solubilization:

Add C12E8 to the liposome suspension to achieve a detergent-to-lipid molar ratio that

ensures complete solubilization (e.g., 2.2:1)[2].

Incubate the mixture with gentle agitation until the solution becomes clear, indicating the

formation of lipid-detergent mixed micelles.
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In a separate tube, ensure your purified membrane protein is solubilized in a buffer

containing C12E8 at a concentration above its CMC.

Reconstitution:

Combine the solubilized protein with the lipid-detergent mixed micelles at the desired lipid-

to-protein ratio.

Incubate the mixture for a short period (e.g., 30 minutes) at a temperature above the

phase transition temperature of the lipids.

Detergent Removal:

Add prepared Bio-Beads to the mixture to initiate detergent removal. A common starting

point is a 10:1 weight ratio of wet Bio-Beads to detergent[5].

Incubate with gentle agitation. The incubation time and temperature will depend on the

specific components and can range from a few hours to overnight. Multiple changes of

Bio-Beads may be necessary for complete detergent removal[6][7].

Alternatively, dialysis can be used for detergent removal, which is a slower but gentler

method.

Characterization:

Separate the proteoliposomes from the Bio-Beads.

Characterize the proteoliposomes for size and homogeneity using techniques such as

Dynamic Light Scattering (DLS).

Confirm protein incorporation using methods like SDS-PAGE and Western blotting.

Assess the functionality of the reconstituted protein using appropriate assays.

Nanodisc Reconstitution with C12E8
Nanodiscs are soluble, discoidal lipid bilayers stabilized by a "belt" of amphipathic alpha-helical

proteins known as Membrane Scaffold Proteins (MSPs). They provide a more defined and
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native-like environment for membrane proteins compared to micelles and offer access to both

sides of the membrane.

Experimental Workflow for Nanodisc Reconstitution
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A schematic overview of the nanodisc reconstitution workflow.

Quantitative Parameters for Nanodisc Reconstitution
The size of the nanodisc is determined by the specific MSP variant used. The ratios of the

components are critical for successful assembly.
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Parameter Molar Ratio Notes

MSP to Protein >4:1

An excess of MSP is often

used to ensure efficient

incorporation of the target

protein. Ratios can be

optimized and may range from

20:1 to 150:1[8].

Lipid to MSP 40:1 - 80:1

This ratio is dependent on the

specific MSP construct and the

type of lipid used. For

example, the optimal ratio for

POPC:MSP1D1 is 65:1, while

for DMPC it is 80:1[8][9].

ATP11C:MSP1D1 (example) 1:8

This ratio was found to be

effective in the absence of

exogenous phospholipids for

the reconstitution of the

flippase ATP11C[10].

Detailed Protocol for Nanodisc Reconstitution
This protocol provides a general framework for reconstituting a membrane protein into

nanodiscs using C12E8.

Materials:

Purified membrane protein of interest solubilized in a C12E8-containing buffer

Purified Membrane Scaffold Protein (MSP)

Desired phospholipids

Sodium cholate (optional, often used for initial lipid solubilization)

Reconstitution buffer
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Bio-Beads SM-2

Size exclusion chromatography column (e.g., Superdex 200)

Procedure:

Preparation of Components:

Prepare a stock solution of solubilized lipids. This is often done using sodium cholate, but

C12E8 can also be used.

Ensure the purified membrane protein is in a buffer containing C12E8 at a concentration

sufficient to maintain its solubility and stability.

Have a purified and quantified stock of the desired MSP variant.

Assembly Mixture:

In a microcentrifuge tube, combine the solubilized membrane protein, solubilized lipids,

and MSP at the desired molar ratios.

The final concentration of C12E8 in the assembly mixture should be above its CMC. For

example, a final concentration of 0.25% (4.6 mM) C12E8 has been used for ATP11C

reconstitution[10].

Adjust the volume with reconstitution buffer.

Incubation:

Incubate the assembly mixture for 1-2 hours at a temperature appropriate for the lipid's

phase transition and the protein's stability (often at 4°C or room temperature)[11][12].

Detergent Removal:

Add washed Bio-Beads to the assembly mixture (e.g., 0.5-1.0 g of wet beads per mL of

reconstitution mixture).
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Incubate overnight with gentle rotation at 4°C to allow for the self-assembly of nanodiscs

as the detergent is removed[11][13].

Purification and Characterization:

Separate the nanodiscs from the Bio-Beads.

Purify the reconstituted nanodiscs from empty nanodiscs and aggregates using size

exclusion chromatography[8].

Characterize the purified nanodiscs for size and homogeneity using DLS and

Transmission Electron Microscopy (TEM)[14].

Confirm the incorporation of the protein via SDS-PAGE and assess its functionality

through relevant assays.

Application Example: Reconstitution of a G-Protein
Coupled Receptor (GPCR) and its Signaling
Pathway
GPCRs represent a large family of membrane proteins that are major drug targets. Their

reconstitution into a lipid bilayer is essential for functional and structural studies. The beta-

adrenergic receptor is a classic example of a GPCR that signals through a G-protein cascade.

Beta-Adrenergic Receptor Signaling Pathway
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The canonical beta-adrenergic receptor signaling pathway.

Pathway Description:

Ligand Binding: An agonist, such as norepinephrine, binds to the extracellular domain of the

beta-adrenergic receptor[15].

GPCR Activation: This binding induces a conformational change in the receptor.

G-Protein Activation: The activated receptor interacts with the heterotrimeric G-protein (Gs),

causing the Gαs subunit to release GDP and bind GTP[16][17].

Adenylyl Cyclase Activation: The GTP-bound Gαs subunit dissociates and activates adenylyl

cyclase[18].
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cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP

(cAMP), a second messenger[19].

PKA Activation: cAMP binds to and activates Protein Kinase A (PKA)[15].

Cellular Response: PKA then phosphorylates various downstream target proteins, leading to

a cellular response, such as an increase in heart rate in cardiac cells[18][19].

Functional Assays for Reconstituted GPCRs
Once a GPCR is reconstituted into proteoliposomes or nanodiscs, its function can be assessed

through various assays:

Ligand Binding Assays: To determine the affinity and specificity of ligand binding to the

reconstituted receptor.

G-Protein Activation Assays: Measuring the receptor-catalyzed nucleotide exchange (GDP

for GTPγS) on the G-protein.

Enzyme Activity Assays: If the downstream effector is an enzyme (like adenylyl cyclase), its

activity can be measured upon receptor activation. For example, by quantifying the

production of cAMP[20][21].

These assays are crucial for confirming that the reconstituted GPCR retains its native structure

and signaling capabilities, which is essential for drug screening and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b162878#c12e8-in-liposome-and-nanodisc-
reconstitution]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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